8-Chloro-3-(3-chlorobut-2-EN-1-YL)-2-methylquinolin-4-OL

Description

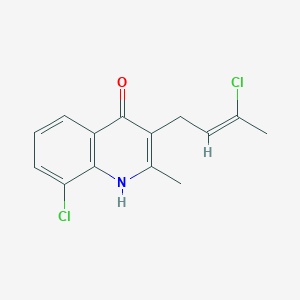

8-Chloro-3-(3-chlorobut-2-en-1-yl)-2-methylquinolin-4-OL is a quinoline derivative with a unique substitution pattern. The quinoline core is substituted at the 8-position with chlorine, the 3-position with a 3-chlorobut-2-enyl group, and the 2-position with a methyl group, while the 4-position bears a hydroxyl group. This combination of substituents likely influences its physicochemical properties, such as solubility, thermal stability, and reactivity.

Properties

Molecular Formula |

C14H13Cl2NO |

|---|---|

Molecular Weight |

282.2 g/mol |

IUPAC Name |

8-chloro-3-[(Z)-3-chlorobut-2-enyl]-2-methyl-1H-quinolin-4-one |

InChI |

InChI=1S/C14H13Cl2NO/c1-8(15)6-7-10-9(2)17-13-11(14(10)18)4-3-5-12(13)16/h3-6H,7H2,1-2H3,(H,17,18)/b8-6- |

InChI Key |

YGJWMSWAHHGXHF-VURMDHGXSA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=C(N1)C(=CC=C2)Cl)C/C=C(/C)\Cl |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C(=CC=C2)Cl)CC=C(C)Cl |

Origin of Product |

United States |

Biological Activity

8-Chloro-3-(3-chlorobut-2-en-1-yl)-2-methylquinolin-4-OL is a derivative of the quinoline family, which has garnered attention for its potential biological activities. Compounds in this class are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antifungal effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential applications.

Chemical Structure

The compound features a quinoline core with a chloro group and an alkene side chain. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that derivatives of quinoline, particularly those containing hydroxyl or halogen substituents, exhibit significant biological activities. The biological activities of 8-Chloro-3-(3-chlorobut-2-en-1-yl)-2-methylquinolin-4-OL include:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.

- Anticancer Properties : Studies suggest it may inhibit the proliferation of cancer cells.

- Antifungal Effects : The compound has been evaluated for its ability to combat fungal infections.

The mechanism by which 8-Chloro-3-(3-chlorobut-2-en-1-yl)-2-methylquinolin-4-OL exerts its biological effects involves interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways.

- Receptor Modulation : It could bind to cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have investigated the biological activity of compounds similar to or including 8-Chloro-3-(3-chlorobut-2-en-1-yl)-2-methylquinolin-4-OL. Here are some notable findings:

Comparative Analysis

To better understand the unique properties of 8-Chloro-3-(3-chlorobut-2-en-1-yL)-2-methylquinolin-4-OL, it is useful to compare it with other related compounds:

| Compound | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 8-Hydroxyquinoline | Contains hydroxyl group | Moderate | High |

| 7-Chloroquinoline | Lacks alkene side chain | Low | Moderate |

| 8-Chloroquinoline Derivatives | Various substitutions | High | Variable |

Comparison with Similar Compounds

Structural Analogues in the Quinoline/Chromenone Family

The evidence highlights several quinoline and chromenone derivatives with structural similarities (Table 1). Key differences lie in substituent groups, which affect properties such as melting points, crystallinity, and biological activity.

Table 1: Comparison of Structural and Physical Properties

Key Observations:

- Substituent Effects on Melting Points : Aromatic substituents (e.g., naphthyl in 4c) correlate with higher melting points (140–142°C) compared to aliphatic or smaller aromatic groups (e.g., thienyl in 4d: 131–133°C). The target compound’s 3-chlorobut-2-enyl group may lower its melting point due to reduced π-π stacking .

- Spectroscopic Trends : Methoxy groups (as in 5b) show distinct C-O stretches (~1250 cm⁻¹), while thiophene-containing compounds (e.g., 4d) exhibit C-S stretches (~700 cm⁻¹). The target compound’s hydroxyl group would likely show O-H stretches (~3200–3600 cm⁻¹) absent in the analogs above .

Crystallographic and Stability Comparisons

- Crystal Packing: The X-ray structure of 4a (from ) reveals hydrogen-bonding networks typical of quinoline derivatives.

- Thermal Stability: highlights the stability of 8-chloro-3-(4-chlorobenzyl)quinoline derivatives, which retain crystallinity up to 200°C. The target compound’s alkenyl substituent may reduce thermal stability compared to aromatic-substituted analogs due to weaker intermolecular forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.